molecular formula C7H9BrN2O B11726479 5-Bromo-2-methoxy-6-methylpyridin-3-amine

5-Bromo-2-methoxy-6-methylpyridin-3-amine

Cat. No.: B11726479
M. Wt: 217.06 g/mol
InChI Key: SISXDOKQVPTQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxy-6-methylpyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-6-methylpyridin-3-amine can be achieved through several methods. One common approach involves the bromination of 2-methoxy-6-methylpyridine, followed by amination. The bromination step typically uses bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting 5-bromo-2-methoxy-6-methylpyridine is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-6-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-methoxy-6-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-6-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-methoxy-6-methylpyridin-2-amine
  • 5-Bromo-2-methylpyridin-3-amine
  • 3-Amino-5-bromo-2-methoxypyridine

Uniqueness

5-Bromo-2-methoxy-6-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

5-bromo-2-methoxy-6-methylpyridin-3-amine

InChI

InChI=1S/C7H9BrN2O/c1-4-5(8)3-6(9)7(10-4)11-2/h3H,9H2,1-2H3

InChI Key

SISXDOKQVPTQOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)OC)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.